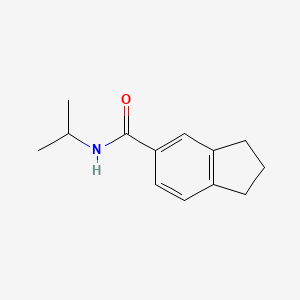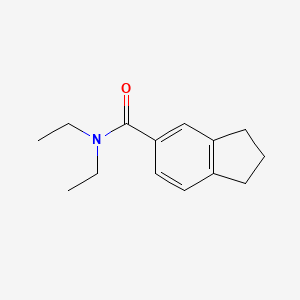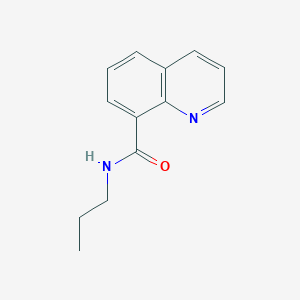![molecular formula C17H24N2O2 B7474784 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one, also known as DMHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMHP is a member of the piperazine family of compounds and is structurally similar to other psychoactive substances such as MDMA and MDA. However, unlike these drugs, DMHP does not produce the same psychoactive effects and is not commonly used recreationally.
Mécanisme D'action
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one acts as a serotonin reuptake inhibitor, meaning that it prevents the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft and can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to increase extracellular serotonin levels in the brain, which can lead to a variety of biochemical and physiological effects. These effects include changes in mood, cognition, and behavior. 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has also been shown to have some affinity for other neurotransmitter systems, such as the dopamine and norepinephrine systems, which could contribute to its overall effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research is its relative ease of synthesis and availability. 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is not a controlled substance and can be obtained from a variety of chemical suppliers. Additionally, 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has a relatively low toxicity profile and is not associated with significant adverse effects in laboratory animals.
However, there are also some limitations to using 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. One limitation is its lack of selectivity for the serotonin system, as it also affects other neurotransmitter systems. Additionally, 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has a relatively short half-life and can be rapidly metabolized, which could limit its usefulness in some experiments.
Orientations Futures
There are many potential future directions for research involving 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one. One area of interest is its potential as a tool for studying the role of the serotonin system in various physiological and pathological conditions, such as depression and anxiety. Additionally, 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one could be used to study the effects of serotonin on other neurotransmitter systems, such as the dopamine and norepinephrine systems.
Another potential future direction for research involving 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is its use as a therapeutic agent. 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to have some antidepressant and anxiolytic effects in laboratory animals, and further research could explore its potential as a treatment for these and other conditions.
Conclusion:
In conclusion, 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit the reuptake of serotonin in vitro makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions. While there are some limitations to using 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research, its relative ease of synthesis and availability make it a promising candidate for future research in this area.
Méthodes De Synthèse
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a variety of methods, including the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but the overall process remains similar. The synthesis of 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
Applications De Recherche Scientifique
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a tool for studying the serotonin system in the brain. 1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one has been shown to inhibit the reuptake of serotonin in vitro, which could make it a valuable tool for studying the role of serotonin in various physiological and pathological conditions.
Propriétés
IUPAC Name |
1-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-5-7-19(8-6-18)17(21)15-10-13(3)9-14(4)11-15/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXHJJLKGRXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)


![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)



